BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 5-indanol: A Technical
Guide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: 5-Indanol
CAS No.: 1470-94-6
Cat. No.: B105451
Get Quote
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Introduction

5-Indanol, a hydroxylated derivative of indane, serves as a valuable building block in the
synthesis of various pharmaceutical compounds and research chemicals. Its structural
features, comprising a bicyclic aromatic-aliphatic framework and a phenolic hydroxyl group,
give rise to a distinct spectroscopic signature. This technical guide provides an in-depth
analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data of 5-Indanol, intended for researchers, scientists, and professionals in the field of
drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the H NMR, 13C NMR,
IR, and Mass Spectra of 5-Indanol.

Table 1: *H NMR Spectroscopic Data of 5-Indanol
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Solvent: CDCIs, Reference: TMS (0 ppm)

Table 2: 13C NMR Spectroscopic Data of 5-Indanol
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Solvent: CDCIs, Reference: CDCIs (77.16 ppm)

Table 3: Key IR Absorption Bands of 5-Indanol
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Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of 5-Indanol
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lonization Method: Electron lonization (El)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below. These protocols are representative and may be adapted based on the specific
instrumentation and analytical requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 10-20 mg of 5-Indanol was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz NMR spectrometer.

* H NMR Acquisition Parameters:

o Number of scans: 16

o Relaxation delay: 1.0 s

o Pulse width: 30°

o Acquisition time: 4.0 s

o Spectral width: -2 to 12 ppm

e 13C NMR Acquisition Parameters:

o Number of scans: 1024

[e]

Relaxation delay: 2.0 s

Pulse width: 45°

o

[¢]

Acquisition time: 1.5 s

[¢]

Spectral width: -10 to 220 ppm

[e]

Decoupling: Proton broadband decoupling.

o Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for 1H) or the
residual solvent signal (CDCls at 77.16 ppm for 13C).

Infrared (IR) Spectroscopy
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e Sample Preparation: A small amount of 5-Indanol (1-2 mg) was finely ground with
approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and
pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

[1]

 Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

e Acquisition Parameters:

[¢]

Spectral range: 4000-400 cm~1

Resolution: 4 cm—1

[e]

Number of scans: 32

o

[¢]

Background: A spectrum of a pure KBr pellet was used as the background.

o Data Processing: The spectrum was recorded in transmittance mode and then converted to
absorbance.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a Gas
Chromatography (GC) system. A dilute solution of 5-Indanol in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate) was injected into the GC.[2]

 Instrumentation: A GC system coupled to a mass spectrometer with an Electron lonization
(El) source was used.

o GC Parameters (Typical):

[e]

Column: A non-polar capillary column (e.g., DB-5ms).

(¢]

Injector temperature: 250 °C.

[¢]

Oven temperature program: Initial temperature of 50 °C, hold for 1 minute, then ramp to
250 °C at 10 °C/min.
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o Carrier gas: Helium at a constant flow rate.

e MS Parameters:
o lonization mode: Electron lonization (El).
o Electron energy: 70 eV.
o lon source temperature: 230 °C.
o Mass range: m/z 40-400.

o Data Processing: The total ion chromatogram (TIC) was recorded, and the mass spectrum
corresponding to the elution peak of 5-Indanol was extracted and analyzed.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data of a chemical compound like 5-Indanol.
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Caption: General workflow for spectroscopic analysis of 5-Indanol.
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Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram illustrates how the different spectroscopic techniques probe specific aspects of
the 5-Indanol molecule to provide a complete structural picture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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